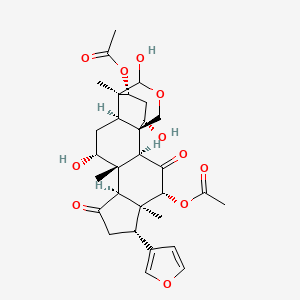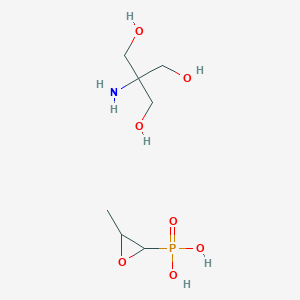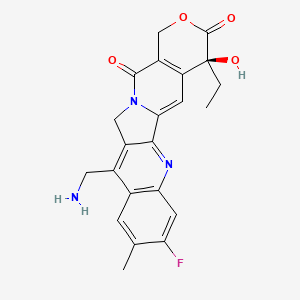
7-Aminomethyl-10-methyl-11-fluoro camptothecin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Aminomethyl-10-methyl-11-fluoro camptothecin is a synthetic derivative of camptothecin, a well-known alkaloid isolated from the Chinese tree Camptotheca acuminata. This compound is primarily used as a cytotoxic agent in the synthesis of antibody-drug conjugates (ADCs) for cancer therapy . Its unique structure allows it to interact with specific molecular targets, making it a valuable tool in scientific research and medical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Aminomethyl-10-methyl-11-fluoro camptothecin involves multiple steps, starting from camptothecin. The key steps include:
Fluorination: Introduction of a fluorine atom at the 11th position.
Methylation: Addition of a methyl group at the 10th position.
Aminomethylation: Introduction of an aminomethyl group at the 7th position.
These reactions typically require specific reagents and conditions, such as fluorinating agents, methylating agents, and aminomethylating agents, under controlled temperatures and pressures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Advanced techniques like continuous flow chemistry and automated synthesis are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
7-Aminomethyl-10-methyl-11-fluoro camptothecin undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogenating agents and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
7-Aminomethyl-10-methyl-11-fluoro camptothecin has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Employed in studies of cellular processes and molecular interactions.
Medicine: Utilized in the development of ADCs for targeted cancer therapy.
Industry: Applied in the production of pharmaceuticals and chemical intermediates .
Mechanism of Action
The mechanism of action of 7-Aminomethyl-10-methyl-11-fluoro camptothecin involves inhibition of DNA topoisomerase I. This enzyme is crucial for DNA replication and transcription. By stabilizing the complex between topoisomerase I and DNA, the compound prevents DNA re-ligation, leading to DNA damage and apoptosis (programmed cell death) in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Camptothecin: The parent compound, known for its anticancer properties.
Topotecan: A derivative used in cancer therapy.
Irinotecan: Another derivative used in chemotherapy.
Uniqueness
7-Aminomethyl-10-methyl-11-fluoro camptothecin is unique due to its specific modifications, which enhance its cytotoxicity and selectivity for cancer cells. These modifications also improve its solubility and stability, making it more effective in therapeutic applications .
Properties
Molecular Formula |
C22H20FN3O4 |
|---|---|
Molecular Weight |
409.4 g/mol |
IUPAC Name |
(19S)-10-(aminomethyl)-19-ethyl-6-fluoro-19-hydroxy-7-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione |
InChI |
InChI=1S/C22H20FN3O4/c1-3-22(29)15-5-18-19-13(8-26(18)20(27)14(15)9-30-21(22)28)12(7-24)11-4-10(2)16(23)6-17(11)25-19/h4-6,29H,3,7-9,24H2,1-2H3/t22-/m0/s1 |
InChI Key |
QTGYMFHSEPDEQO-QFIPXVFZSA-N |
Isomeric SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C5=C(C=C(C(=C5)C)F)N=C4C3=C2)CN)O |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=C(C=C(C(=C5)C)F)N=C4C3=C2)CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ditridecan-7-yl 10-[3-(dimethylamino)propyl-octanoylamino]nonadecanedioate](/img/structure/B10861685.png)

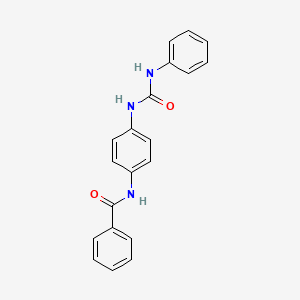

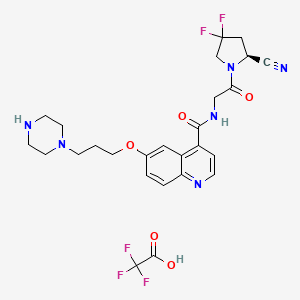

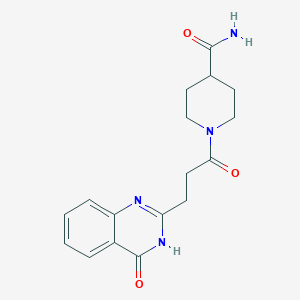
![N-[3-[(7-methyl-4-methylsulfinyl-9-oxo-3-thia-7,10,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,11-tetraen-10-yl)methyl]phenyl]-2-oxochromene-3-carboxamide](/img/structure/B10861733.png)

